3,5-Dibromo-4-isopropoxyaniline
Description
3,5-Dibromo-4-isopropoxyaniline is a halogenated aromatic amine with the molecular formula C₉H₁₁Br₂NO. Its structure features a para-substituted isopropoxy group (–OCH(CH₃)₂) and bromine atoms at the meta positions (3 and 5) on the aniline ring. The isopropoxy group contributes to steric bulk and lipophilicity, distinguishing it from simpler alkoxy-substituted analogs like methoxy or ethoxy derivatives.
Properties
IUPAC Name |
3,5-dibromo-4-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2NO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPFYIJTWOMGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.00 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3,5-Dibromo-4-isopropoxyaniline is used in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and as a potential bioactive molecule.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-Dibromo-4-isopropoxyaniline exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the biological system or industrial process .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3,5-Dibromo-4-isopropoxyaniline with structurally related halogenated anilines:
Key Observations :
- Lipophilicity: The isopropoxy group in the target compound increases logP compared to methoxy analogs, enhancing solubility in nonpolar solvents. The phenoxy-substituted analog (C₁₆H₁₇Br₂NO₂) exhibits even higher lipophilicity due to its extended aromatic system .
Reactivity and Stability
- Electrophilic Substitution : The electron-donating isopropoxy group activates the aromatic ring toward electrophilic attack, but steric hindrance may limit reactivity at the para position. In contrast, methoxy-substituted analogs (e.g., 3,5-Dibromo-4-methoxyaniline) show faster reaction kinetics due to reduced steric bulk.
- Thermal Stability: Bulkier substituents like isopropoxy improve thermal stability. The phenoxy-substituted analog (C₁₆H₁₇Br₂NO₂) has a reported melting point of 150–155°C , higher than simpler alkoxy derivatives, likely due to increased molecular symmetry and intermolecular interactions.
Research Findings and Data Gaps
- Synthetic Routes: While the synthesis of phenoxy-substituted analogs (e.g., C₁₆H₁₇Br₂NO₂) is documented , detailed protocols for this compound remain scarce.
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